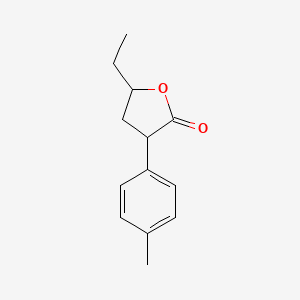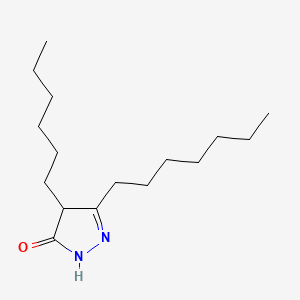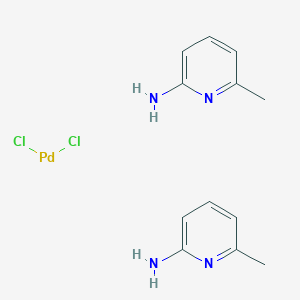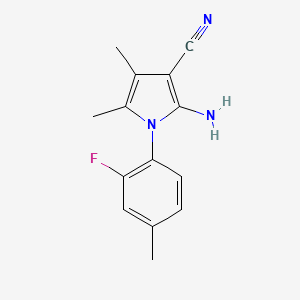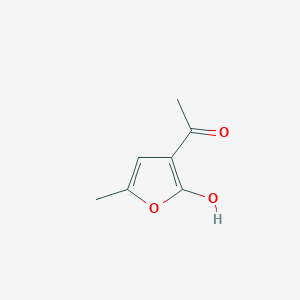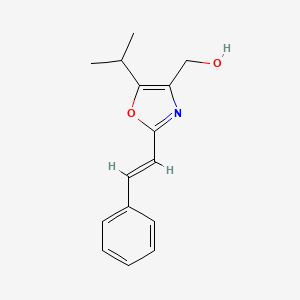
3,4,6-Tribromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tribromo-dibenzofuran: is a brominated derivative of dibenzofuran, a polycyclic aromatic compound It is characterized by the presence of three bromine atoms attached to the dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. The process can be carried out using bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Tribromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: 3,4,6-Tribromo-dibenzofuran is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its brominated structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research into the biological activities of brominated dibenzofurans, including this compound, has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial, anticancer, or other pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.
Mechanism of Action
The mechanism of action of 3,4,6-Tribromo-dibenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
- 3,4,7-Tribromo-dibenzofuran
- 2,3,6-Tribromo-dibenzofuran
- 2,4,6-Tribromoaniline
Comparison: Compared to other brominated dibenzofurans, 3,4,6-Tribromo-dibenzofuran is unique in its specific bromination pattern, which can influence its reactivity and applications. For example, the position of the bromine atoms can affect the compound’s ability to participate in certain chemical reactions or its biological activity.
Properties
CAS No. |
617707-56-9 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
3,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-8-5-4-7-6-2-1-3-9(14)11(6)16-12(7)10(8)15/h1-5H |
InChI Key |
HVBWHLFLULUOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC(=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
